(2S,3R)-3-methylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-methylpent-4-en-2-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by its specific stereochemistry, which is denoted by the (2S,3R) configuration. The presence of both an alcohol group and an alkene group in its structure makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of organometallic reagents in asymmetric synthesis. For instance, the enantioselective addition of organozinc reagents to aldehydes can yield the desired chiral alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkene group can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the alkene group.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the saturated alcohol.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Scientific Research Applications
(2S,3R)-3-methylpent-4-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of (2S,3R)-3-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with enzymes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-methylpent-4-en-2-ol
- (2R,3R)-3-methylpent-4-en-2-ol
- (2R,3S)-3-methylpent-4-en-2-ol
Uniqueness
The (2S,3R) configuration of 3-methylpent-4-en-2-ol imparts unique stereochemical properties that distinguish it from its diastereomers and enantiomers. These properties influence its reactivity, interaction with biological molecules, and its application in asymmetric synthesis .
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S,3R)-3-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m1/s1 |
InChI Key |
COIPQIFWUIDWLU-RITPCOANSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@H](C)O |
Canonical SMILES |
CC(C=C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.